2-{3-[3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl]phenoxy}acetamide
Overview
Description
2-{3-[3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl]phenoxy}acetamide is a useful research compound. Its molecular formula is C20H17FN4O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.12846858 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “2-{3-[3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl]phenoxy}acetamide” is a complex molecule that contains both indole and imidazole moieties . Indole and imidazole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives . .
Mode of Action
These could include direct binding to receptors, modulation of enzymatic activity, or interference with cellular signaling pathways .
Biochemical Pathways
Indole and imidazole derivatives are known to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole and imidazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-imidazo[4,5-b]pyridin-7-yl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c21-13-4-6-14(7-5-13)25-11-23-19-16(9-18(27)24-20(19)25)12-2-1-3-15(8-12)28-10-17(22)26/h1-8,11,16H,9-10H2,(H2,22,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLSGHYJYUJDHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(C=N2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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